molecular formula C25H25NO2 B1174368 RTTZAQOYYBUHHM-UHFFFAOYSA-N

RTTZAQOYYBUHHM-UHFFFAOYSA-N

Cat. No.: B1174368
M. Wt: 371.48
InChI Key: RTTZAQOYYBUHHM-UHFFFAOYSA-N
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Description

However, based on structurally related compounds (e.g., pyridine derivatives with trifluoromethyl groups in ), it is inferred to belong to a class of halogenated heterocyclic compounds. Such compounds often exhibit unique physicochemical properties, including enhanced metabolic stability and bioavailability, making them relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.48

InChI

InChI=1S/C25H25NO2/c1-24(2)18-14-15-25(24,3)22-20(18)21(27)19(16-10-6-4-7-11-16)23(28)26(22)17-12-8-5-9-13-17/h4-13,18,27H,14-15H2,1-3H3

InChI Key

RTTZAQOYYBUHHM-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C3=C2C(=C(C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Inferred Characteristics:

  • Structural Motif : Likely contains a pyridine or pyrimidine ring substituted with electron-withdrawing groups (e.g., trifluoromethyl, chlorine).
  • Molecular Weight : Estimated to be ~200–250 g/mol, similar to analogs like C₇H₈ClF₃N₂ (MW: 212.60) .
  • Functional Groups: Potential amine, amide, or halide substituents, influencing hydrogen-bonding capacity (donor/acceptor counts) and solubility.

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, with data derived from and cross-referenced with PubChem standardization protocols ():

Compound (InChIKey) Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Biological Relevance
HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9) C₇H₈ClF₃N₂ 212.60 Cl, CF₃, pyridine 1 donor / 3 acceptors Intermediate in drug synthesis
(5-(Trifluoromethyl)pyridin-2-yl)methanamine C₇H₇F₃N₂ 176.14 CF₃, primary amine 2 donors / 3 acceptors Precursor for kinase inhibitors
5-(Trifluoromethyl)picolinamide C₈H₅F₃N₂O 206.13 CF₃, amide 1 donor / 3 acceptors Antimicrobial candidate
2-Methyl-4-(trifluoromethyl)pyridine HCl C₇H₆ClF₃N 205.58 CF₃, methyl, HCl salt 1 donor / 2 acceptors Solubility-enhanced form

Key Comparative Insights:

Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability. Compounds with CF₃ (e.g., 5-(Trifluoromethyl)picolinamide) show improved membrane permeability compared to non-halogenated analogs . Amine vs.

Salt Forms : Hydrochloride salts (e.g., 2-Methyl-4-(trifluoromethyl)pyridine HCl) improve aqueous solubility, critical for in vivo applications .

For instance, while CF₃-substituted pyridines are common in kinase inhibitors, minor substituent changes (e.g., Cl vs. methyl) can drastically alter target binding ().

Research Findings and Limitations

  • Data Standardization : PubChem’s pipeline () ensures consistency in molecular descriptors (e.g., TPSA, logP), but experimental validation remains essential for property comparisons.
  • Activity Cliffs: highlights that even with Tanimoto similarity scores ≥0.85, only ~30% of analogs share biological activity.

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